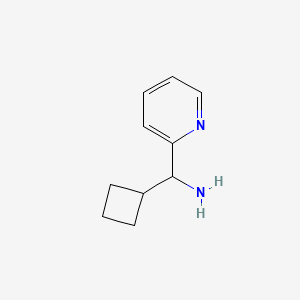
Cyclobutyl(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H14N2 . It is a compound that has potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of Cyclobutyl(pyridin-2-yl)methanamine involves several steps. One approach involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This method is efficient, rapid, and provides diverse products under milder reaction conditions .Molecular Structure Analysis
The molecular structure of Cyclobutyl(pyridin-2-yl)methanamine is characterized by a cyclobutyl group attached to a pyridin-2-yl group via a methanamine linkage . The molecular weight of the compound is 162.23 .Chemical Reactions Analysis
Cyclobutyl(pyridin-2-yl)methanamine can undergo various chemical reactions. For instance, it can be oxidized to form pyridin-2-yl-methanones . This reaction is facilitated by a copper catalyst and involves the direct oxidation of Csp3-H with water .Physical And Chemical Properties Analysis
Cyclobutyl(pyridin-2-yl)methanamine is a liquid at room temperature . It has a molecular weight of 162.23 and its InChI Code is 1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 .Applications De Recherche Scientifique
New Palladium(II) and Platinum(II) Complexes
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been synthesized and characterized. These complexes demonstrate significant anticancer activity against various human cancerous cell lines, showcasing strong DNA-binding affinity and selective cytotoxic activity towards cancerous cells without harming noncancerous cells. Further studies are needed to understand their selective toxicity and mechanism of action (Mbugua et al., 2020).
Synthesis and Antiviral Activity
The synthesis and evaluation of aminoadamantane derivatives, including some spiro[pyrrolidine-2,2'-adamantanes], have been reported. These compounds exhibited inhibitory effects against the cytopathicity of influenza A virus at concentrations lower than amantadine and were specific to influenza A virus, indicating their potential as antiviral agents (Kolocouris et al., 1994).
DNA Photolyase Mechanism
The mechanism by which DNA photolyase repairs DNA damaged by UV radiation through the energy of visible light has been elucidated. This enzyme utilizes cyclobutane pyrimidine dimers as substrates to perform DNA repair, indicating its critical role in cellular defense against UV-induced DNA damage (Sancar, 1994).
Catalytic Applications of NCN′ and PCN Pincer Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating good catalytic activity and selectivity in various reactions. This research suggests the potential of these compounds in catalytic applications (Roffe et al., 2016).
Anticonvulsant Activity of Heterocyclic Schiff Bases
A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Safety and Hazards
Orientations Futures
The future directions for research on Cyclobutyl(pyridin-2-yl)methanamine could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Additionally, further studies could be conducted to fully understand its mechanism of action and to develop safer and more efficient methods for its synthesis .
Mécanisme D'action
Target of Action
The primary targets of Cyclobutyl(pyridin-2-yl)methanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been observed that this compound can undergo oxidation reactions . In a metal-free approach, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Propriétés
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASZCMBNRAFLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(pyridin-2-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
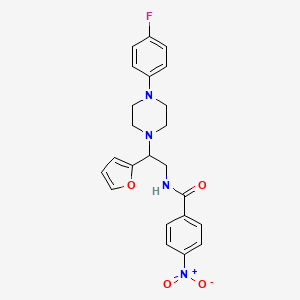
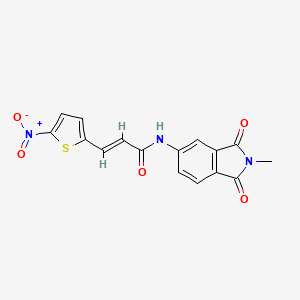
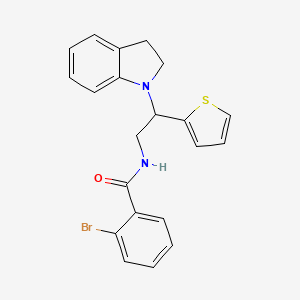
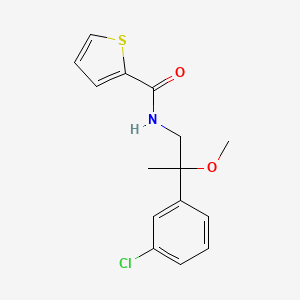
![2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2744530.png)
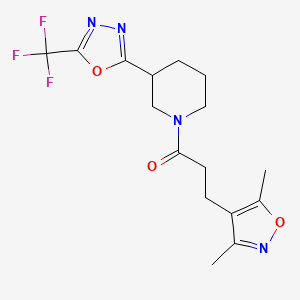
![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)
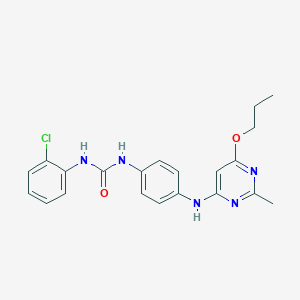
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)
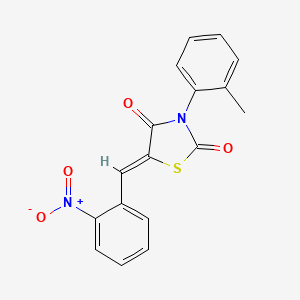
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2744544.png)